molecular formula C8H5BrClF B12853094 6-Bromo-3-chloro-2-fluorostyrene

6-Bromo-3-chloro-2-fluorostyrene

Cat. No.: B12853094
M. Wt: 235.48 g/mol
InChI Key: PMJFNQHNIFVJPY-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-fluorostyrene is an organic compound with the molecular formula C8H4BrClF It is a derivative of styrene, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2-fluorostyrene typically involves halogenation reactions. One common method is the halogenation of styrene derivatives using bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-fluorostyrene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted styrenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-chloro-2-fluorostyrene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-fluorostyrene depends on the specific context in which it is used. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-chlorostyrene: Lacks the fluorine atom, which may affect its reactivity and applications.

    3-Chloro-2-fluorostyrene: Lacks the bromine atom, leading to different chemical properties.

    6-Bromo-2-fluorostyrene: Lacks the chlorine atom, resulting in variations in its reactivity.

Uniqueness

6-Bromo-3-chloro-2-fluorostyrene is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H5BrClF

Molecular Weight

235.48 g/mol

IUPAC Name

1-bromo-4-chloro-2-ethenyl-3-fluorobenzene

InChI

InChI=1S/C8H5BrClF/c1-2-5-6(9)3-4-7(10)8(5)11/h2-4H,1H2

InChI Key

PMJFNQHNIFVJPY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1F)Cl)Br

Origin of Product

United States

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